7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one chemical structure
7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one chemical structure
Technical Monograph: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
PART 1: CHEMICAL IDENTITY & STRUCTURAL SIGNIFICANCE
Compound Name: 7-(Benzyloxy)-5-methoxy-2-phenyl-4H-chromen-4-one
Synonyms: 7-O-Benzyl-5-O-methylchrysin; 5-Methoxy-7-(benzyloxy)flavone; Tectochrysin 7-O-benzyl ether.
CAS Registry Number: 681294-57-5
Molecular Formula: C
Structural Classification: This molecule is a lipophilic derivative of the naturally occurring flavone chrysin (5,7-dihydroxyflavone). It belongs to the flavonoid class, characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C).
Key Structural Features:
-
5-Methoxy Group: The methylation of the 5-hydroxyl group disrupts the characteristic intramolecular hydrogen bond typically seen in 5-hydroxyflavones (between 5-OH and the 4-carbonyl). This alteration significantly changes the electronic environment of the A-ring and increases metabolic stability against glucuronidation at this position.
-
7-Benzyloxy Group: A bulky, hydrophobic protecting group. In medicinal chemistry, this moiety is often used to mask the 7-hydroxyl group to enhance membrane permeability (LogP modulation) or to serve as a synthetic intermediate for 7-substituted derivatives.
-
Flavone Backbone: The 2-phenyl-chromen-4-one core provides a rigid scaffold often associated with kinase inhibition, antioxidant activity, and modulation of ABC transporters (e.g., P-gp, BCRP).
| Property | Value | Note |
| LogP (Predicted) | ~4.5 - 5.2 | Highly Lipophilic due to benzyl/methyl capping. |
| H-Bond Donors | 0 | No free hydroxyls. |
| H-Bond Acceptors | 4 | 4-Carbonyl, 1-Ether, 5-OMe, 7-OBn.[1] |
| Appearance | Pale yellow solid | Typical of non-hydroxy flavones. |
PART 2: SYNTHESIS & REACTION ENGINEERING
The synthesis of 7-(benzyloxy)-5-methoxyflavone relies on the principle of differential acidity between the phenolic hydroxyls at positions 5 and 7.
The Mechanistic Logic (Expertise & Experience)
In 5,7-dihydroxyflavones (like chrysin), the 5-OH forms a strong intramolecular hydrogen bond with the C-4 carbonyl oxygen. This "chelation" locks the proton, making the 5-OH significantly less acidic (pKa ~11-12) than the 7-OH (pKa ~7-8).
-
Step 1 (Regioselectivity): We exploit this by using a weak base (K
CO ) that can deprotonate the 7-OH but not the hydrogen-bonded 5-OH. This allows selective benzylation at C-7.[1] -
Step 2 (Forcing Conditions): To methylate the 5-position, we must disrupt the H-bond using a stronger methylating agent (Dimethyl sulfate or MeI) and heat, often requiring a more polar solvent or longer reaction times.
Experimental Protocol
Reagents: Chrysin (Starting Material), Benzyl chloride (BnCl), Dimethyl sulfate (DMS), Potassium Carbonate (K
Workflow:
-
Selective Benzylation (Synthesis of Intermediate):
-
Dissolve Chrysin (1.0 eq) in anhydrous acetone.
-
Add anhydrous K
CO (1.5 eq) and Benzyl chloride (1.1 eq). -
Critical Step: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The 7-O-benzyl product (Intermediate A) will appear less polar than chrysin.
-
Note: The 5-OH remains free due to H-bonding.
-
Workup: Filter K
CO , evaporate solvent, and recrystallize from MeOH.
-
-
Methylation of the Chelated 5-OH:
-
Dissolve Intermediate A (7-benzyloxy-5-hydroxyflavone) in anhydrous acetone.
-
Add excess K
CO (5.0 eq) and Dimethyl sulfate (3.0 eq). Safety Note: DMS is highly toxic; handle in a fume hood. -
Reflux vigorously for 12–24 hours. The intramolecular H-bond resists methylation, requiring excess reagent and heat.
-
Validation: The reaction is complete when the "chelated OH" signal (~12.7 ppm) disappears from the proton NMR.
-
-
Purification:
-
Precipitate by pouring the reaction mixture into ice water.
-
Filter the solid.[1]
-
Recrystallize from Ethanol/Chloroform or purify via Silica Gel Flash Chromatography (Gradient: 0-20% EtOAc in Hexane).
-
Visualizing the Synthesis Workflow
Figure 1: Step-wise synthetic route exploiting the differential acidity of phenolic hydroxyls on the flavone scaffold.
PART 3: SPECTROSCOPIC VALIDATION (Self-Validating System)
To confirm the structure, you must verify the disappearance of the chelated hydroxyl and the appearance of specific alkyl signals.
1.
| Position | Chemical Shift ( | Multiplicity | Interpretation |
| 5-OMe | 3.94 – 3.98 | Singlet (3H) | Crucial: Confirms methylation.[1] If this is ~12.7 ppm, you have the starting material (OH). |
| 7-OCH | 5.15 – 5.20 | Singlet (2H) | Benzylic methylene protons.[1] Distinctive downfield shift due to oxygen. |
| H-3 | 6.60 – 6.65 | Singlet (1H) | Characteristic of the flavone C-ring.[1] |
| H-6, H-8 | 6.40 – 6.75 | Doublets (J~2Hz) | Meta-coupled protons on Ring A. H-6 is usually upfield of H-8. |
| Ph (B-Ring) | 7.40 – 7.90 | Multiplets | B-ring protons (H2'/H6' are most downfield ~7.8 ppm). |
| Ph (Benzyl) | 7.35 – 7.45 | Multiplet (5H) | Aromatic protons of the protecting group. |
2. Key QC Checkpoint:
-
Absence of signal > 12.0 ppm: In the intermediate (7-benzyloxy-5-hydroxyflavone), a sharp singlet appears at
12.7 ppm (chelated 5-OH). In the final product, this must be absent. If present, methylation is incomplete.
PART 4: APPLICATIONS IN DRUG DISCOVERY
1. Molecular Probe Design: This compound serves as a non-ionizable, lipophilic probe for investigating flavonoid binding sites. By capping both hydroxyls (5-OMe, 7-OBn), researchers can differentiate between hydrogen-bond driven binding (which requires free OH) and hydrophobic/pi-stacking interactions.
2. ABC Transporter Modulation: Polymethoxylated flavones (PMFs) are potent inhibitors of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The 5-methoxy-7-benzyloxy motif provides the necessary lipophilicity to penetrate the lipid bilayer and access the transmembrane binding domains of these efflux pumps, potentially reversing multidrug resistance (MDR) in cancer cells.
3. Synthetic Precursor:
It is a direct precursor to Tectochrysin (5-methoxy-7-hydroxyflavone) via hydrogenolysis (H
References
-
Tran, T. D., & Park, H. (2016). Application of Suzuki Coupling Reaction for Preparation of Some Arylchrysin Analogues. Sciforum. Link
- Source of specific synthesis protocol and NMR d
-
PubChem. (2025).[2][3] Compound Summary: 7-(Benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one.[2][4] National Library of Medicine. Link
-
Structural data on the key intermediate.[5]
-
- Murota, K., & Terao, J. (2003). Antioxidative flavonoid quercetin: implication of its intestinal absorption and metabolism. Archives of Biochemistry and Biophysics.
- Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. Context on the biological advantage of 5-methoxy substitution.
Sources
- 1. sciforum.net [sciforum.net]
- 2. 7-(benzyloxy)-5-hydroxy-2-phenyl-4H-chromen-4-one | C22H16O4 | CID 5403474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-(Benzyloxy)-7-hydroxy-4-methyl-2H-chromen-2-one | C17H14O4 | CID 5381484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7-HYDROXY-5-METHOXY-2-PHENYL-CHROMEN-4-ONE synthesis - chemicalbook [chemicalbook.com]
- 5. orientjchem.org [orientjchem.org]
